
NBTI-5463
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBTI-5463 is a bacterial type II topoisomerase inhibitor with activity against gram-negative bacteria and in vivo efficacy.
Scientific Research Applications
Antibacterial Activity and Efficacy
NBTI-5463 has been identified as a novel bacterial type II topoisomerase inhibitor with improved activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Unlike fluoroquinolones, this compound does not form a double-strand DNA cleavable complex with Escherichia coli DNA gyrase and DNA. However, it is a potent inhibitor of both DNA gyrase and E. coli topoisomerase IV catalytic activities. In studies with P. aeruginosa, it demonstrated bactericidal properties. Resistant mutants to this compound arose at a low rate, and mutations were found exclusively in the nfxB gene. Animal infection studies indicated efficacy in mouse models of lung, thigh, and ascending urinary tract infections (Dougherty et al., 2014).
Nitrogen-Enhanced Negative Bias Temperature Instability
The nitrogen-enhanced negative bias temperature instability (NBTI) effect has been studied both experimentally and theoretically. It's observed that interface state and positive fixed charge generation increase linearly with interfacial nitrogen concentration. The hydrogen trapping reactions at the interface, obtained from first-principle calculations, provide insights into the nitrogen-enhanced NBTI effect (Tan et al., 2003).
NBTI Degradation in PMOS Transistors
NBTI is a known reliability concern for PMOS transistors. A comprehensive model that integrates several experimental features of NBTI degradation is presented. This model simplifies understanding of the underlying physical mechanism and reconciles apparently contradictory features of NBTI (Alam et al., 2007).
On-Chip NBTI Sensor for Threshold Voltage Measurement
An on-chip NBTI degradation sensor using a delay-locked loop (DLL) was developed to better understand NBTI characteristics in sub-130 nm CMOS processes. This sensor can translate the increase in pMOS threshold voltage due to NBTI stress into a control voltage shift in the DLL, offering high sensing gain and supporting both DC and AC stress modes (Keane et al., 2007).
properties
Molecular Formula |
C25H30N6O4 |
|---|---|
Molecular Weight |
478.55 |
IUPAC Name |
6-((((1R,4r)-4-((R)-1-Amino-2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)cyclohexyl)amino)methyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
InChI |
InChI=1S/C25H30N6O4/c1-34-18-10-21-20(28-12-18)7-9-24(33)31(21)13-19(26)15-2-4-16(5-3-15)27-11-17-6-8-22-25(29-17)30-23(32)14-35-22/h6-10,12,15-16,19,27H,2-5,11,13-14,26H2,1H3,(H,29,30,32)/t15-,16-,19-/m0/s1 |
InChI Key |
HXCSDXBLCTUKEB-BXWFABGCSA-N |
SMILES |
O=C1NC2=NC(CN[C@H]3CC[C@H]([C@@H](N)CN4C(C=CC5=NC=C(OC)C=C45)=O)CC3)=CC=C2OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NBTI5463; NBTI 5463; NBTI-5463 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



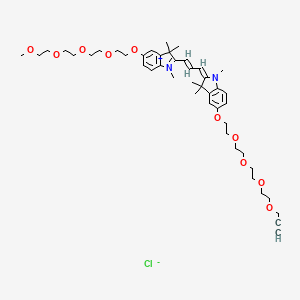
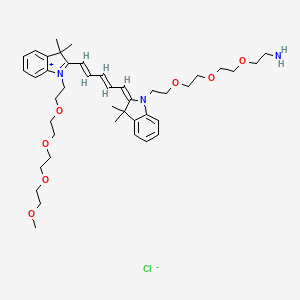
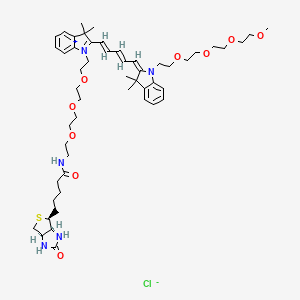
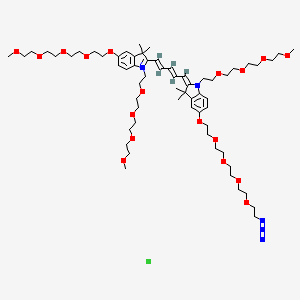
![Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-](/img/structure/B1193262.png)
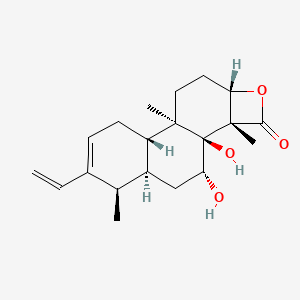
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)
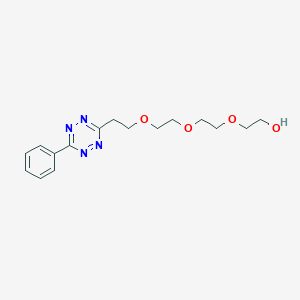
![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)